molecular formula C42H54N8O9 B1251400 Phakellistatin 3

Phakellistatin 3

Cat. No. B1251400
M. Wt: 814.9 g/mol
InChI Key: KFCKDHAGPVEUCT-RPELCPBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phakellistatin 3 is a natural product found in Stylissa carteri with data available.

Scientific Research Applications

Synthetic Phakellistatins and Biological Activity

Phakellistatins, a family of Pro-rich cyclic peptides, display varying cytotoxic activities. Studies have focused on synthetic counterparts, such as phakellistatin 19, to explore their biological activities. Synthetic modifications, like the introduction of proline surrogates, can enhance biological activity, providing insights into the structure-activity relationships of these compounds (Pelay-Gimeno et al., 2013).

Conversion to Other Phakellistatins

Phakellistatin 13 has been synthesized and converted to phakellistatin 3 through photosensitized oxidation. This process demonstrated the direct conversion of a tryptophan residue to 3a-hydroxypyrrolo[2,3-b]indoline in a full-length peptide, contributing to the understanding of peptide chemistry and transformation processes (Greenman et al., 2004).

Structural and Biological Properties

The phakellistatin family, including phakellistatin 3, is characterized by their cytotoxic proline-rich cyclopeptide structure. The isolation, structural elucidation, and biological properties of these marine-origin macrocycles have been extensively studied, offering insights into their potential therapeutic applications (Meli et al., 2017).

Conformational Studies and Variability

The study of different phakellistatins, including phakellistatin 2, revealed unique conformations and stability. These studies are crucial for understanding the biological activity and potential therapeutic applications of these compounds. The variability in conformation and biological activity highlights the complexity of these natural products (Tabudravu et al., 2002).

Synthesis and Modification for Enhanced Activity

The synthesis and modification of phakellistatins, such as phakellistatin 18, demonstrate efforts to improve their biological activities. Analogues with modifications like sulfonyl fluoride groups showed enhanced cytotoxicity against cancer cells. These studies are significant for the development of new anticancer agents (Wu et al., 2018).

properties

Product Name

Phakellistatin 3

Molecular Formula

C42H54N8O9

Molecular Weight

814.9 g/mol

IUPAC Name

(1S,7S,10S,19S,22S,25S,28R,36S)-10-benzyl-36-hydroxy-22-[(1R)-1-hydroxyethyl]-25-(2-methylpropyl)-3,9,12,15,21,24,27,29-octazahexacyclo[25.10.0.03,7.015,19.028,36.030,35]heptatriaconta-30,32,34-triene-2,8,11,14,20,23,26-heptone

InChI

InChI=1S/C42H54N8O9/c1-23(2)19-29-39(57)50-32(21-42(59)26-13-7-8-14-27(26)46-41(42)50)40(58)49-18-10-16-31(49)36(54)44-28(20-25-11-5-4-6-12-25)35(53)43-22-33(52)48-17-9-15-30(48)37(55)47-34(24(3)51)38(56)45-29/h4-8,11-14,23-24,28-32,34,41,46,51,59H,9-10,15-22H2,1-3H3,(H,43,53)(H,44,54)(H,45,56)(H,47,55)/t24-,28+,29+,30+,31+,32+,34+,41-,42+/m1/s1

InChI Key

KFCKDHAGPVEUCT-RPELCPBOSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N2[C@@H](C[C@]3([C@@H]2NC4=CC=CC=C43)O)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N1)CC7=CC=CC=C7)CC(C)C)O

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)O)C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(C(=O)N1)C(C)O)CC7=CC=CC=C7

synonyms

phakellistatin 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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